![molecular formula C17H15N3O4 B5485450 N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5485450.png)
N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
説明
N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, also known as BDA-410, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the class of benzodioxole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The exact mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which are involved in the regulation of cell growth and survival. In addition, N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation, which are involved in the regulation of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is its high potency and specificity, which makes it an ideal tool for studying the biological effects of various signaling pathways. Another advantage of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide. One direction is to further investigate the mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide and its potential targets in various signaling pathways. Another direction is to explore the therapeutic potential of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In addition, future research can focus on developing more efficient synthesis methods for N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide and its analogs to improve their solubility and bioavailability.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide involves the reaction of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammatory disease research, N-1,3-benzodioxol-5-yl-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-5-11(2)20(17(22)13(10)7-18)8-16(21)19-12-3-4-14-15(6-12)24-9-23-14/h3-6H,8-9H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIXLJCEISYEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321443 | |
Record name | N-(1,3-benzodioxol-5-yl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320422 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
876718-27-3 | |
Record name | N-(1,3-benzodioxol-5-yl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。